3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol
Overview
Description
“3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol”, also known as MAPA, is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C11H17NO2. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with methoxy and methyl groups. It also contains a propanol group .Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives
Pyrazolopyridine derivatives are important in the development of new pharmaceuticals due to their diverse biological activities. The compound can be used as a precursor in the synthesis of these derivatives. Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, with their advantages and drawbacks considered .
Pharmaceutical Secondary Standards
As a certified reference material, this compound is used in pharmaceutical secondary standards. It’s suitable for various analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, and calibration requirements .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form complexes with metals. These complexes can be studied for their structural properties and reactivity, which is crucial for the development of new materials and catalysts .
Molecular Modeling
The compound’s structure makes it suitable for molecular modeling studies. Researchers can use computational methods to predict the behavior of this compound when interacting with other molecules, which is valuable in drug design and materials science .
Bioorganic Chemistry
In bioorganic chemistry, the compound can be used to study enzyme interactions and mechanisms. Its unique structure allows for the investigation of binding sites and reaction pathways in biological systems .
Medicinal Chemistry
This compound is of interest in medicinal chemistry for the design of new drugs. Its structural features can be exploited to create molecules with specific pharmacological properties, such as increased potency or selectivity for certain biological targets .
properties
IUPAC Name |
3-(4-methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-7-12-10(5-4-6-13)9(2)11(8)14-3/h7,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRAVNSREMMFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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